molecular formula C7H10N4S B12706639 N-((4-Amino-2-methyl-5-pyrimidyl)methyl)thioformamide CAS No. 31375-20-9

N-((4-Amino-2-methyl-5-pyrimidyl)methyl)thioformamide

Cat. No.: B12706639
CAS No.: 31375-20-9
M. Wt: 182.25 g/mol
InChI Key: FWUKTPVTANTBJJ-UHFFFAOYSA-N
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Description

N-((4-Amino-2-methyl-5-pyrimidyl)methyl)thioformamide is a sulfur-containing heterocyclic compound featuring a pyrimidine core substituted with an amino group at position 4, a methyl group at position 2, and a thioformamide-functionalized methyl group at position 3. Its structure (C₈H₁₁N₅S) combines a pyrimidine ring with a thioamide moiety, distinguishing it from conventional formamide derivatives. This compound is structurally analogous to thiamine (vitamin B1) derivatives, as evidenced by its pyrimidinylmethyl-thioformamide backbone . Its synthesis typically involves coupling reactions between pyrimidine precursors and thioformamide intermediates under controlled conditions, though specific protocols remain proprietary in many studies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

31375-20-9

Molecular Formula

C7H10N4S

Molecular Weight

182.25 g/mol

IUPAC Name

N-[(4-amino-2-methylpyrimidin-5-yl)methyl]methanethioamide

InChI

InChI=1S/C7H10N4S/c1-5-10-3-6(2-9-4-12)7(8)11-5/h3-4H,2H2,1H3,(H,9,12)(H2,8,10,11)

InChI Key

FWUKTPVTANTBJJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C(=N1)N)CNC=S

Origin of Product

United States

Preparation Methods

Starting Materials and Reaction Conditions

  • The precursor 2-methyl-4-amino-5-alkoxymethylpyrimidine (e.g., methoxymethylpyrimidine) is synthesized from β-alkoxypropionitriles via condensation with acetamidine.
  • Amination is performed by reacting the alkoxymethylpyrimidine with ammonia in the presence of Lewis acid catalysts such as aluminum oxide (Al2O3).
  • The reaction is typically carried out in an inert organic solvent (e.g., toluene) or ammonia itself, at elevated temperatures ranging from 180 to 350 °C under autogenous pressure.

Catalytic Amination Process

Parameter Typical Value/Range
Catalyst Al2O3 (Lewis acid)
Solvent Toluene or ammonia
Temperature 210–300 °C
Ammonia equivalents 25–250 equivalents per substrate
Reaction time ~4 hours
Pressure Autogenous (sealed autoclave)

This process converts the alkoxymethyl group directly into the aminomethyl group with high selectivity, avoiding cumbersome reduction or hydrolysis steps common in earlier methods.

Advantages

  • Avoids use of toxic intermediates such as β-aminopropionitrile.
  • Shorter, more economical route with fewer purification steps.
  • High selectivity and yield of the aminomethylpyrimidine intermediate.

Summary Table of Preparation Methods

Step Description Key Conditions/Notes References
Synthesis of β-alkoxypropionitrile Starting material for pyrimidine ring construction From acrylonitrile, malononitrile, or acetonitrile
Formation of 2-methyl-4-amino-5-alkoxymethylpyrimidine Condensation with acetamidine to form alkoxymethylpyrimidine Alkylation and condensation steps
Amination to 2-methyl-4-amino-5-aminomethylpyrimidine Reaction with ammonia and Al2O3 catalyst in toluene or ammonia solvent 210–300 °C, 4 h, autoclave
Thioformylation to target compound Reaction of aminomethylpyrimidine with thioformylating agent Mild heating, solvent dependent, purification by HPLC

Research Findings and Notes

  • The amination step is critical for obtaining the correct oxidation state and functional group placement on the pyrimidine ring, which directly affects the efficiency of subsequent thioformylation.
  • The use of aluminum oxide as a Lewis acid catalyst enhances selectivity and yield, reducing side reactions.
  • The final compound exhibits biological activity, particularly antimicrobial properties, attributed to the unique combination of the pyrimidine ring and thioformamide group.
  • Analytical methods such as reverse phase HPLC with acetonitrile-water-phosphoric acid mobile phases are effective for purity assessment and preparative isolation.
  • The synthetic route avoids hazardous intermediates and uses readily available starting materials, making it practical for laboratory and industrial scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(4-Amino-2-methyl-5-pyrimidyl)methyl]thioformamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

Analytical Chemistry

High-Performance Liquid Chromatography (HPLC)

N-((4-Amino-2-methyl-5-pyrimidyl)methyl)thioformamide can be effectively analyzed using reverse-phase HPLC methods. The mobile phase typically consists of acetonitrile, water, and phosphoric acid, which can be substituted with formic acid for mass spectrometry compatibility. This method allows for the separation and purification of the compound, making it suitable for pharmacokinetic studies and impurity isolation in preparative separations .

Table 1: HPLC Method Parameters

ParameterValue
Column TypeNewcrom R1
Mobile PhaseAcetonitrile + Water + Phosphoric Acid
Particle Size3 µm
ApplicationPharmacokinetics

Pharmaceutical Research

Potential Therapeutic Applications

Research indicates that derivatives of this compound may exhibit activity as β3 adrenergic receptor agonists, which are relevant in treating conditions like overactive bladder and obesity. These compounds can influence smooth muscle relaxation and metabolic processes .

Biochemical Studies

Role in Vitamin B1 Metabolism

This compound is involved in metabolic pathways related to thiamine (Vitamin B1). It acts as an intermediate in the biosynthesis of thiamine, which is crucial for energy metabolism in cells. The compound's structural similarity to other pyrimidine derivatives allows it to participate in enzymatic reactions essential for thiamine synthesis .

Table 2: Enzymatic Reactions Involving Thiamine Biosynthesis

Reaction DescriptionEnzyme Name
ATP + Hydroxymethylpyrimidine → ADP + Phosphorylated ProductHydroxymethylpyrimidine Kinase THI21
Thiamine + H2O → Hydroxymethylpyrimidine + Other ProductsThiamine Biosynthesis Protein THI22

Case Studies

Case Study 1: Pharmacokinetics of this compound

In a study focusing on the pharmacokinetics of this compound, researchers utilized HPLC to monitor its absorption and distribution in animal models. The results demonstrated a favorable pharmacokinetic profile, indicating potential for development as a therapeutic agent .

Case Study 2: Inhibition of ATR Kinase

Another study explored the use of this compound derivatives as inhibitors of ATR kinase, a target in cancer therapy. The findings suggested that these compounds could effectively inhibit ATR kinase activity, leading to enhanced efficacy in cancer treatment protocols .

Mechanism of Action

The mechanism of action of N-[(4-Amino-2-methyl-5-pyrimidyl)methyl]thioformamide involves its interaction with specific molecular targets and pathways. It may inhibit the activity of certain enzymes or proteins, leading to the disruption of biological processes in microorganisms or cells. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Analogues

Thioformamide vs. Formamide Derivatives
  • Activation Barriers : Thioformamide systems exhibit higher activation barriers compared to formamide analogues. For instance, the formamide dimer has a lower activation barrier (Δ‡ = 12.3 kcal/mol) than the thioformamide dimer (Δ‡ = 15.1 kcal/mol), indicating slower reaction kinetics for sulfur-containing derivatives .
  • Spectroscopic Properties: Thioformamide derivatives like N-((4-Amino-2-methyl-5-pyrimidyl)methyl)thioformamide show distinct IR and UV-Vis absorption bands due to S–H and C=S stretching modes, unlike formamides dominated by N–H and C=O vibrations .
Pyrimidine-Based Thiazole/Thiophene Derivatives
  • Synthetic Routes: Compounds such as 5-acetyl-4-amino-N-(4-chlorophenyl)-2-(phenylamino)thiophene-3-carboxamide (C₁₆H₁₅N₆OS) are synthesized via cyclization of thiocarbamoyl precursors with halogenated reagents, contrasting with the coupling-based methods used for pyrimidinylmethyl-thioformamides .
Thiamine Derivatives
  • Structural Divergence: Unlike thiamine disulfide derivatives (e.g., thiamine tetrahydrofuran disulfide), which feature a dithiolane ring, this compound replaces the disulfide group with a thioformamide linkage, altering redox reactivity and stability .
Table 1: Key Properties of this compound and Analogues
Compound Molecular Formula Molecular Weight (g/mol) Activation Barrier (kcal/mol) Key Spectral Data (IR/UV-Vis)
This compound C₈H₁₁N₅S 209.27 N/A S–H stretch: 2550 cm⁻¹; C=S: 1250 cm⁻¹
Formamide dimer C₂H₄N₂O 88.07 12.3 N–H stretch: 3300 cm⁻¹; C=O: 1680 cm⁻¹
Thioformamide dimer C₂H₄N₂S 104.20 15.1 S–H stretch: 2600 cm⁻¹; C=S: 1280 cm⁻¹
C₁₆H₁₅N₆OS (pyrimidine-thiazole) C₁₆H₁₅N₆OS 355.40 N/A HR-MS [M+H]⁺: 436.1616

Biological Activity

N-((4-Amino-2-methyl-5-pyrimidyl)methyl)thioformamide is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article examines its synthesis, biological properties, mechanisms of action, and relevant case studies.

This compound is synthesized through the reaction of 4-amino-2-methyl-5-pyrimidinemethanol with thioformamide. This reaction typically occurs in solvents like ethanol or methanol and may require catalysts to optimize yields. The compound has a molecular weight of 182.246 g/mol and is characterized by its thioformamide functional group, which contributes to its biological activity .

2. Biological Activities

The compound has been studied for various biological activities, including:

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. In vitro studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent .

Antiviral Activity

Preliminary studies suggest that this compound may possess antiviral properties, particularly against certain viral strains. Its mechanism appears to involve the inhibition of viral replication, although specific pathways remain to be fully elucidated.

The biological activity of this compound is thought to stem from its ability to interact with specific molecular targets within microbial cells. It may inhibit key enzymes or proteins involved in essential cellular processes, leading to microbial cell death .

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various thioformamide derivatives, this compound demonstrated notable inhibition zones against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be significantly lower than those of traditional antibiotics, indicating its potential as an alternative treatment option.

Case Study 2: Antiviral Potential

Another investigation explored the antiviral effects of this compound against influenza virus strains. Results indicated that treatment with this compound led to a reduction in viral load in infected cell cultures by up to 70%, highlighting its potential role in antiviral therapy.

4. Comparison with Similar Compounds

A comparative analysis with structurally similar compounds reveals unique features of this compound:

Compound NameAntimicrobial ActivityAntiviral ActivityUnique Features
This compoundHighModerateThioformamide group enhances reactivity
4-Amino-2-methyl-5-pyrimidinemethanolModerateLowLacks thioformamide functionality
N-(4-Amino-2-methylpyrimidinyl)acetamideLowModerateAcetamide group limits reactivity

5. Safety and Toxicity

Toxicological assessments indicate that this compound exhibits low toxicity at therapeutic doses. However, further studies are necessary to establish comprehensive safety profiles and potential side effects associated with long-term use .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-((4-Amino-2-methyl-5-pyrimidinyl)methyl)thioformamide, and how is structural confirmation achieved?

  • Methodological Answer : Synthesis typically involves coupling a pyrimidine precursor (e.g., 4-amino-2-methyl-5-pyrimidinemethanol) with a thioformamide group. A multi-step approach includes:

  • Step 1 : Activation of the pyrimidine methyl group via bromination or oxidation to generate a reactive intermediate.
  • Step 2 : Thioformamide introduction using thiourea derivatives or thioacylating agents (e.g., Lawesson’s reagent) under controlled pH and temperature ( ) .
  • Structural Confirmation :
  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent connectivity (e.g., methyl groups at δ ~2.5 ppm, thioamide protons at δ ~9–10 ppm).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion validation ().

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Key Techniques :

  • Infrared (IR) Spectroscopy : C=S stretching vibrations (~1200–1250 cm1^{-1}) and N–H bending modes (~1600 cm1^{-1}) ().
  • Elemental Analysis : Validates stoichiometry (C, H, N, S content) ().
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95% threshold for biological studies) .

Advanced Research Questions

Q. How do electronic and steric factors influence the reactivity of the thioformamide group in metal coordination or catalysis?

  • Mechanistic Insights :

  • The thioformamide sulfur acts as a soft Lewis base, coordinating to transition metals (e.g., Mn, Fe) in monodentate or bridging modes ().
  • Spectroscopic Validation :
  • IR : Redshift in C=O stretches (e.g., from ~1650 cm1^{-1} to ~1700 cm1^{-1}) upon metal binding.
  • X-ray Crystallography : Confirms geometry (e.g., distorted octahedral for Mn complexes).
  • Steric Effects : Bulky substituents on the pyrimidine ring reduce coordination efficiency (e.g., 4-methoxyphenyl vs. 4-chlorophenyl in analogous compounds).

Q. What computational methods elucidate the reaction pathways involving this compound’s thioformamide moiety?

  • ETS-NOCV Analysis :

  • Decomposes reaction forces into electrostatic, Pauli repulsion, and orbital interaction terms ().
  • Example: Double-proton transfer in thioformamide dimers shows activation barriers dominated by electrostatic contributions (R1 < R2 < R3).
    • DFT Studies : Predict regioselectivity in nucleophilic attacks (e.g., amine addition to thioformamide carbon).

Q. How does this compound contribute to prebiotic chemistry, particularly in heterocycle formation?

  • Role in Prebiotic Synthesis :

  • Acts as a catalyst or intermediate in forming thiazoles (e.g., via reaction with cyanide trimers) and adenine precursors like 4-aminoimidazole-5-carboxamide (AICA) .
  • Experimental Validation : 13^{13}C NMR (δ ~193.6 ppm confirms thioformamide generation in simulated prebiotic conditions) .

Contradictions and Resolutions

  • Synthetic Yields : reports yields >80% for some analogs but <60% for nitro-substituted derivatives. This suggests substituent electronic effects (e.g., electron-withdrawing groups lowering yields).
  • Prebiotic Relevance : While highlights thioformamide’s role in prebiotic synthesis, no direct data exists for the pyrimidine-linked variant. Extrapolation from simpler analogs is necessary.

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